molecular formula C15H16Cl2N2O3 B2755245 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid CAS No. 866150-83-6

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2755245
CAS No.: 866150-83-6
M. Wt: 343.2
InChI Key: JYPXMQKVLCADIZ-UHFFFAOYSA-N
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Description

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative functionalized with a piperazine ring bearing a 3,4-dichlorophenyl substituent. The compound’s structure integrates a cyclopropane ring, a carboxyl group, and a piperazine moiety linked via a carbonyl bridge. The 3,4-dichlorophenyl group enhances lipophilicity and may contribute to antimicrobial or pesticidal properties, as seen in structurally related agrochemicals .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-12-2-1-9(7-13(12)17)18-3-5-19(6-4-18)14(20)10-8-11(10)15(21)22/h1-2,7,10-11H,3-6,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPXMQKVLCADIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the reaction type but often include derivatives with modified functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized in the synthesis of various derivatives and analogs, contributing to the development of new chemical entities.
  • Material Science : It may be employed in creating novel materials or intermediates in chemical manufacturing processes.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have highlighted its potential as an anticancer agent. For instance, compounds structurally related to 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid have shown efficacy against various cancer cell lines.

Medicine

  • Pharmaceutical Development : Ongoing research focuses on its role as a pharmaceutical agent. The compound's ability to inhibit specific biological pathways has been explored in the context of cancer therapy and other diseases.
  • Targeting Specific Pathways : For example, derivatives have been investigated for their effects on c-MET kinase activity, which is relevant in several cancer types .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of compounds derived from this compound against colon carcinoma cell lines. The results indicated significant cytotoxicity at specific concentrations .
    • Another investigation focused on the structure-activity relationship of piperazine derivatives, revealing that modifications could enhance potency against cancer cells .
  • Biological Activity Screening :
    • In vitro studies have demonstrated that certain derivatives possess non-cytotoxic profiles while exhibiting strong inhibitory effects on targeted pathways associated with tumor growth .
    • The compound's interaction with ion channels has also been assessed, providing insights into its pharmacological properties .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding BlockUsed in synthesis of complex molecules
BiologyAntimicrobialExhibits significant antimicrobial activity
MedicineAnticancer AgentEffective against various cancer cell lines

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, altering their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the cyclopropane ring provides structural rigidity, influencing the overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of cyclopropane carboxylic acid and 3,4-dichlorophenyl-substituted piperazine. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Reported Use/Activity
2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid C₁₅H₁₅Cl₂N₂O₃ 3,4-Dichlorophenyl, Piperazino, Cyclopropane Carboxylic acid, Amide, Piperazine Hypothesized antimicrobial/pesticidal
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide) C₁₁H₉Cl₂NO₃ 2,4-Dichlorophenyl, Cyclopropane Carboxylic acid, Urea Plant growth regulator (Pesticide)
(3,4-Dichlorophenyl)succinic acid C₁₀H₈Cl₂O₄ 3,4-Dichlorophenyl, Succinic acid chain Dicarboxylic acid Intermediate in agrochemical synthesis
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-...quinolinecarboxylic acid C₂₉H₃₀FN₅O₅ Benzyloxycarbonyl, Piperazine, Quinoline Carboxylic acid, Amide, Fluoroquinolone Antibacterial research

Key Observations :

  • Cyclanilide (C₁₁H₉Cl₂NO₃) shares the cyclopropane-carboxylic acid core but replaces the piperazine-amide with a urea linkage.
  • (3,4-Dichlorophenyl)succinic acid lacks the piperazine and cyclopropane groups, reducing structural complexity and likely limiting bioactivity to intermediate roles .
  • Quinolinecarboxylic acid derivatives (e.g., compound 3 in ) incorporate fluoroquinolone and benzyloxycarbonyl-piperazine groups, emphasizing antibacterial activity rather than pesticidal applications.

Biological Activity

2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₂

The structure features a cyclopropane ring, a piperazine moiety, and a dichlorophenyl group, contributing to its biological properties.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects. The incorporation of a dichlorophenyl group is believed to enhance the binding affinity to serotonin receptors, which may contribute to mood regulation and anxiety reduction .
  • Antitumor Properties : Some studies suggest that related piperazine compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases through modulation of neurotransmitter systems .

The biological activity of this compound is hypothesized to involve:

  • Serotonin Receptor Modulation : Interaction with serotonin (5-HT) receptors may mediate its antidepressant effects.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation .

Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of piperazine derivatives significantly reduced depressive-like behaviors in forced swim tests. The results indicated increased levels of serotonin in the hippocampus following treatment with the compound .

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited significant cytotoxicity at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntidepressantReduced depressive behaviors
AntitumorInduced apoptosis in cancer cells
NeuroprotectiveModulated neurotransmitter levels

Q & A

Q. What are the recommended synthetic routes for 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid?

Methodological Answer: The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a 3,4-dichlorophenyl-substituted piperazine moiety. A stepwise approach is recommended:

Piperazine Activation : React 4-(3,4-dichlorophenyl)piperazine with a carbonylating agent (e.g., phosgene or triphosgene) to form the piperazino-carbonyl intermediate .

Cyclopropane Functionalization : Use carbodiimide coupling (e.g., EDC/HOBt) to link the activated piperazine to cyclopropanecarboxylic acid .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm intermediates using FT-IR (C=O stretch at ~1680 cm⁻¹).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aromatic protons from the dichlorophenyl group (δ 7.2–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ ~170 ppm) and cyclopropane carbons (δ ~15–25 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular weight (observed [M+H]⁺ ~435 Da) .
  • Melting Point : Compare with literature values (e.g., analogous piperazine-carboxylic acids melt at 170–190°C) .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer: Given structural similarities to pesticidal and bioactive piperazine derivatives (e.g., cyclanilide), prioritize:

  • Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or serotonin receptors due to the piperazine moiety’s affinity for neurological targets .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assay, with IC₅₀ values <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer: Leverage quantum chemical calculations and reaction path simulations:

Reaction Mechanism Elucidation : Use density functional theory (DFT, B3LYP/6-31G*) to model the coupling reaction’s transition states and identify rate-limiting steps .

Solvent Optimization : Conduct COSMO-RS simulations to predict solvent effects (e.g., DMF vs. THF) on reaction yield .

Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for cyclopropane ring strain (~27 kcal/mol) to assess decomposition risks under thermal conditions .
Example Computational Workflow :

Parameter Value
Basis Set6-31G*
Solvent ModelSMD (DMF)
Energy Convergence1e⁻⁶ Hartree

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on modular substitutions to isolate pharmacophoric elements:

Piperazine Modifications : Synthesize analogs with:

  • Alternative aryl groups (e.g., 2,4-dichlorophenyl vs. 3,4-dichlorophenyl) .
  • Bulky substituents (e.g., tert-butoxycarbonyl) to probe steric effects .

Cyclopropane Alterations : Introduce methyl groups to the cyclopropane ring to evaluate strain-activity relationships .

Bioactivity Testing : Compare IC₅₀ values across analogs using standardized assays (e.g., MAO-B inhibition).

Q. How to address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Implement:

  • Reproducibility Checks : Replicate assays in triplicate across independent labs, using blinded samples .
  • Purity Validation : Quantify impurities via HPLC-MS; exclude batches with >5% contaminants .
  • Assay Standardization : Use positive controls (e.g., clorgyline for MAO inhibition) and normalize data to cell viability (e.g., ATP-based assays) .

Key Methodological Takeaways

  • Synthesis : Prioritize carbodiimide-mediated coupling and rigorous purification .
  • Characterization : Combine NMR, HPLC-MS, and thermal analysis .
  • Biological Evaluation : Focus on neurological and antimicrobial targets .
  • Advanced Optimization : Integrate computational modeling and systematic SAR .

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